molecular formula C13H13NO3 B3020388 N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide CAS No. 2199902-74-2

N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide

Cat. No.: B3020388
CAS No.: 2199902-74-2
M. Wt: 231.251
InChI Key: UQPNTRMKLQRMBJ-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzofuran ring fused with a cyclobutyl group and a carboxamide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the cyclobutyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclopropyl)-1-benzofuran-2-carboxamide
  • N-(2-hydroxycyclopentyl)-1-benzofuran-2-carboxamide
  • N-(2-hydroxycyclohexyl)-1-benzofuran-2-carboxamide

Uniqueness

N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-10-6-5-9(10)14-13(16)12-7-8-3-1-2-4-11(8)17-12/h1-4,7,9-10,15H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPNTRMKLQRMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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